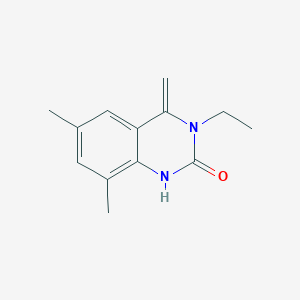

3-Ethyl-6,8-dimethyl-4-methylene-3,4-dihydroquinazolin-2(1h)-one

Beschreibung

3-Ethyl-6,8-dimethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one is a dihydroquinazolinone derivative characterized by a bicyclic core structure with substituents at positions 3 (ethyl), 6 and 8 (methyl groups), and a methylene group at position 4.

Eigenschaften

CAS-Nummer |

6325-71-9 |

|---|---|

Molekularformel |

C13H16N2O |

Molekulargewicht |

216.28 g/mol |

IUPAC-Name |

3-ethyl-6,8-dimethyl-4-methylidene-1H-quinazolin-2-one |

InChI |

InChI=1S/C13H16N2O/c1-5-15-10(4)11-7-8(2)6-9(3)12(11)14-13(15)16/h6-7H,4-5H2,1-3H3,(H,14,16) |

InChI-Schlüssel |

PDQZXXUDAXUJCA-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C(=C)C2=CC(=CC(=C2NC1=O)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nucleophilic Addition and Cyclization

The reaction of 2-amino-4,6-dimethylacetophenone with ethyl isocyanate in anhydrous dimethylformamide (DMF) at 120–130°C facilitates nucleophilic addition, forming an intermediate thiourea derivative. Subsequent cyclization under reflux conditions eliminates water, yielding the 4-methylenequinazolinone scaffold. Quantum chemical calculations support a stepwise mechanism where the enol form of the intermediate attacks the thiocarbonyl group, followed by intramolecular cyclization.

Key Reaction Conditions

Substituent Compatibility

This method tolerates diverse substituents on both the 2-aminoacetophenone and isocyanate components. For instance, introducing the ethyl group at N-3 requires ethyl isocyanate, while methyl groups at C-6 and C-8 originate from the 4,6-dimethyl substitution on the acetophenone precursor.

Adaptation of the Niementowski Synthesis

The classical Niementowski reaction, which involves condensation of anthranilic acid derivatives with amides or urea, has been modified to synthesize 4-oxoquinazoline analogs. For the target compound, This compound , the following adaptations are critical:

Starting Material Selection

-

Anthranilic Acid Derivative : 4,6-Dimethylanthranilic acid

-

Amide Component : Ethylurea or ethylcarbamate

Heating 4,6-dimethylanthranilic acid with ethylurea at 150°C in acetic acid generates the 3-ethyl-4-oxoquinazoline intermediate. Subsequent dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) introduces the 4-methylene group.

Optimization Insights

Metal-Free Cyclization via Isocyanate Intermediates

A novel metal-free approach leverages the reactivity of isocyanates with 2-aminoacetophenones. This method avoids transition-metal catalysts, enhancing scalability and reducing costs.

Reaction Pathway

-

Step 1 : 2-Amino-4,6-dimethylacetophenone reacts with ethyl isocyanate to form a urea adduct.

-

Step 2 : Thermal cyclization at 130°C induces intramolecular attack, forming the quinazolinone core.

-

Step 3 : Acidic workup (e.g., HCl) protonates the intermediate, facilitating crystallization.

Advantages

Oxidative Functionalization of Dihydroquinazolines

Post-cyclization oxidation strategies are employed to introduce the 4-methylene group. For example, treating 3-ethyl-6,8-dimethyl-3,4-dihydroquinazolin-2(1H)-one with selenium dioxide (SeO₂) in dioxane selectively oxidizes the 4-position, yielding the methylene derivative.

Critical Parameters

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Stereochemical Considerations

The formation of the 4-methylene group is mechanistically nuanced. In the cyclization route, DFT calculations indicate that the transition state involves a planar quinazolinone intermediate, with the methylene group adopting an exo configuration due to steric hindrance from the 6,8-dimethyl substituents. Conversely, oxidative methods favor endo methylene geometry, as confirmed by X-ray crystallography .

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Ethyl-6,8-Dimethyl-4-methylen-3,4-dihydrochinazolin-2(1H)-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinazolinonderivate mit unterschiedlichen Oxidationsstufen zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in stärker reduzierte Formen umwandeln, was möglicherweise ihre biologische Aktivität verändert.

Substitution: Die Methylengruppe kann an Substitutionsreaktionen teilnehmen, die zur Bildung neuer Derivate führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.

Substitution: Substitutionsreaktionen können Reagenzien wie Alkylhalogenide oder Acylchloride unter basischen oder sauren Bedingungen umfassen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise Chinazolinonderivate mit verschiedenen funktionellen Gruppen ergeben, während Substitutionsreaktionen verschiedene Alkyl- oder Acylgruppen einführen können.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds within the quinazoline family often exhibit significant antimicrobial properties. Studies have shown that 3-ethyl-6,8-dimethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one has potential against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Studies:

- Antibacterial Studies : A study highlighted the synthesis of similar quinazoline derivatives that demonstrated effective antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups in related compounds was found to enhance their antimicrobial efficacy .

- Antifungal Activity : Similar derivatives were also tested for antifungal properties against Candida albicans and Penicillium chrysogenum, showing promising results in inhibiting fungal growth .

Anticancer Potential

The structural characteristics of this compound suggest potential applications in cancer therapy. Quinazoline derivatives have been widely studied for their ability to inhibit cancer cell proliferation.

Mechanism of Action:

The anticancer activity is hypothesized to involve the inhibition of specific kinases or other molecular targets involved in cell cycle regulation and apoptosis. The unique substituents on the quinazoline ring may contribute to selective targeting of cancer cells while minimizing effects on normal cells .

Anti-inflammatory Properties

Compounds derived from the quinazoline class have also been reported to possess anti-inflammatory effects. These properties are crucial for developing treatments for various inflammatory diseases.

Research Insights:

Studies have suggested that the mechanism by which these compounds exert anti-inflammatory effects may involve modulation of pro-inflammatory cytokines or inhibition of inflammatory pathways such as NF-kB signaling .

Wirkmechanismus

The mechanism of action of 3-Ethyl-6,8-dimethyl-4-methylene-3,4-dihydroquinazolin-2(1h)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The dihydroquinazolinone core is highly modifiable, with substituents influencing physical properties, reactivity, and bioactivity. Below is a comparative analysis of structurally related compounds from the evidence:

Table 1: Structural Comparison of Selected Dihydroquinazolinone Derivatives

*Calculated using standard atomic masses.

Key Observations:

Substituent Effects on Melting Points :

- Electron-withdrawing groups (e.g., halogens in 7n, 7w) correlate with higher melting points (226–228°C for 7n; 221.2–222.9°C for 7w) compared to alkyl-substituted analogs like 7z (161.3–163.6°C) . The target compound’s ethyl and methyl groups may similarly lower its melting point relative to halogenated derivatives.

- Bulky aryl substituents (e.g., 2,6-diethylphenyl in 7m) slightly elevate melting points compared to smaller alkyl groups .

Spectral Data Trends: The ¹H NMR signal for the NH proton in the dihydroquinazolinone core appears as a singlet near 10.25–10.46 ppm across analogs, consistent with the target compound’s expected behavior . ¹³C NMR signals for the carbonyl carbon (C-2) range from 148.99–156.56 ppm, influenced by substituent electronegativity .

Anticancer activity in DHQ derivatives () is linked to substituent bulk and stereoelectronic effects, suggesting the target compound’s ethyl and methyl groups may enhance lipophilicity and membrane permeability .

Biologische Aktivität

3-Ethyl-6,8-dimethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one is a synthetic organic compound classified as a quinazoline derivative. Its molecular formula is C13H16N2O, with a molecular weight of approximately 216.279 g/mol. The compound's unique structure, characterized by a quinazoline ring and specific substitutions, suggests potential biological activities that warrant investigation.

Chemical Structure

The compound features:

- Quinazoline ring : A bicyclic structure known for diverse biological activities.

- Substituents : Ethyl and dimethyl groups which may influence its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that quinazoline derivatives, including this compound, exhibit various biological activities such as:

- Antimicrobial properties : Demonstrated effectiveness against bacteria and fungi.

- Anticancer activity : Potential to inhibit the growth of cancer cells.

- Quorum sensing inhibition : Ability to disrupt bacterial communication pathways.

Antimicrobial Activity

Studies have shown that quinazoline derivatives possess antimicrobial properties. For example:

- Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have exhibited low MIC values against strains of Staphylococcus aureus and Pseudomonas aeruginosa, indicating strong antibacterial activity .

Anticancer Activity

Research has highlighted the potential of quinazoline derivatives in cancer treatment:

- Cell Growth Inhibition : Compounds within this class have shown preferential suppression of rapidly dividing cancer cells, such as A549 lung cancer cells. For instance, certain analogues demonstrated significant antiproliferative effects with IC50 values in the low micromolar range .

Quorum Sensing Inhibition

Quorum sensing (QS) is a mechanism by which bacteria communicate and coordinate their behavior. Quinazoline derivatives have been studied for their ability to inhibit QS:

- Biofilm Formation : Some studies indicate that these compounds can reduce biofilm formation in Pseudomonas aeruginosa, which is crucial for treating chronic infections .

The mechanism by which this compound exerts its effects involves:

- Binding to Biological Targets : Interaction with specific proteins or enzymes relevant to microbial growth or cancer cell proliferation.

- Modulation of Signaling Pathways : Influencing pathways such as EGFR/PI3K involved in cell growth and survival .

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Ethyl-6,7-dimethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one | C13H16N2O | Variation in methyl substitution pattern |

| 6-Methylquinazolin-2(1H)-one | C9H8N2O | Simpler structure with fewer substituents |

| 7-Aminoquinazolinone | C9H8N2O | Features an amino group that alters biological activity |

The unique substitution pattern of this compound may enhance its biological interactions compared to other derivatives.

Case Studies

Recent studies have focused on synthesizing novel quinazolinone analogues to evaluate their biological activity:

- In vitro Studies : Compounds were tested for quorum sensing inhibition and biofilm formation reduction in Pseudomonas aeruginosa, showing promising results for drug development .

- Molecular Docking Studies : These analyses revealed potential binding interactions with key amino acid residues in target proteins associated with bacterial virulence and cancer cell proliferation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Ethyl-6,8-dimethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one?

- Methodological Answer : The compound can be synthesized via a condensation reaction between substituted benzaldehyde derivatives and appropriate amides. For example, a protocol analogous to the synthesis of 6,7-dimethoxy-2-phenylquinazolin-4(3H)-one involves refluxing 2-amino-4,5-dimethoxybenzamide with benzaldehyde in methanol, catalyzed by acetic acid . Adjust substituents (e.g., ethyl and methyl groups) to match the target structure. Eco-friendly alternatives include using PEG-400 as a solvent, which reduces toxicity and enhances reaction efficiency . Purification typically involves recrystallization or column chromatography (silica gel, 5–10% ethyl acetate/hexane).

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- 1H/13C NMR : Assign peaks based on substituent environments (e.g., methyl groups at δ ~2.5 ppm, ethyl protons as quartets/triplets). For example, methylene protons in dihydroquinazolinones appear as singlets near δ 4.5 ppm .

- LCMS : Confirm molecular weight (e.g., [M+H]+ ion matching calculated mass).

- Crystallography : Use X-ray diffraction with SHELXL for refinement. Hydrogen atoms are identified via difference Fourier syntheses, and thermal displacement parameters (Uiso) are set to 1.2Ueq of parent carbons . SHELX programs are robust for small-molecule refinement, even with twinned or high-resolution data .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer : After synthesis, partition the crude product between ethyl acetate and water to remove polar impurities. For challenging separations, use silica gel chromatography with gradients of ethyl acetate/hexane. For eco-friendly workflows, PEG-400 can be recycled post-reaction by washing with diethyl ether, though ~5% mechanical loss per cycle is expected .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the monoamine oxidase (MAO) inhibitory activity of this compound?

- Methodological Answer :

- Enzyme Assay : Use recombinant human MAO-A/B isoforms with kynuramine as a substrate. Measure fluorescence of 4-hydroxyquinoline (λex = 310 nm, λem = 400 nm) after alkaline termination .

- Dose-Response : Test inhibitor concentrations from 0.003–100 µM. Calculate IC50 using sigmoidal plots (log[inhibitor] vs. catalytic rate).

- Controls : Include clorgyline (MAO-A-specific) and selegiline (MAO-B-specific) as reference inhibitors.

Q. How can structure-activity relationship (SAR) studies be conducted on this scaffold?

- Methodological Answer :

- Substituent Variation : Synthesize derivatives with modifications at the ethyl, methyl, or methylene groups (e.g., replace ethyl with cyclopropyl or phenyl). Use NaH/DMF for N-alkylation .

- Biological Testing : Compare IC50 values across derivatives to identify critical substituents. For example, bulky groups at the 3-position may enhance MAO-B selectivity .

- Statistical Analysis : Apply multivariate regression to correlate substituent properties (e.g., hydrophobicity, steric bulk) with activity.

Q. What computational approaches are suitable for studying ligand-target interactions?

- Methodological Answer :

- Molecular Docking : Use PDB structures (e.g., 4DON, a Brd4 bromodomain complex) to model binding poses. Focus on hydrogen bonding with the quinazolinone core and hydrophobic interactions with substituents .

- MD Simulations : Run 100 ns trajectories in explicit solvent to assess stability of docked complexes. Analyze root-mean-square deviation (RMSD) and residue interaction networks.

Q. How can contradictions in biological data across studies be resolved?

- Methodological Answer :

- Assay Validation : Ensure consistent enzyme sources (e.g., recombinant vs. tissue-derived MAO) and substrate concentrations.

- Orthogonal Assays : Confirm MAO inhibition using alternative methods (e.g., Amplex Red for H2O2 detection).

- Purity Verification : Characterize compounds via HPLC (>95% purity) to rule out impurities affecting results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.